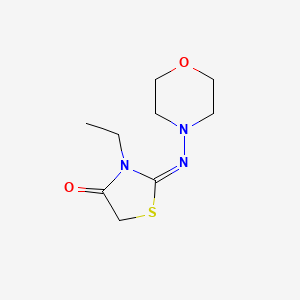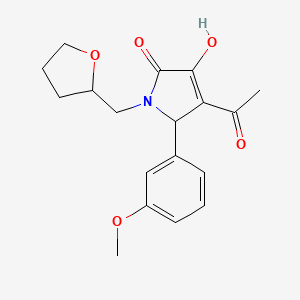![molecular formula C16H14BrNO2 B3908003 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B3908003.png)
1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one
説明
1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one, also known as BHA, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is a synthetic derivative of curcumin, a natural compound found in turmeric, which has been known for its anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one is not fully understood, but it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound has also been reported to activate the Nrf2 signaling pathway, which is a key regulator of antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways involved in cell survival and death. This compound has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
実験室実験の利点と制限
The advantages of using 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high doses, and its potential interactions with other compounds in the experimental system.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one. One direction is to further investigate the mechanism of action of this compound and its potential interactions with other signaling pathways involved in inflammation, oxidative stress, and cell survival. Another direction is to explore the potential applications of this compound in other scientific research fields, such as metabolic disorders, infectious diseases, and autoimmune diseases. Additionally, future studies could focus on optimizing the synthesis of this compound for higher yield and purity, as well as developing novel derivatives of this compound with improved properties and efficacy.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-hydroxyanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(18-14-4-2-3-5-15(14)19)10-16(20)12-6-8-13(17)9-7-12/h2-10,18-19H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPMNCVGJBAHX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



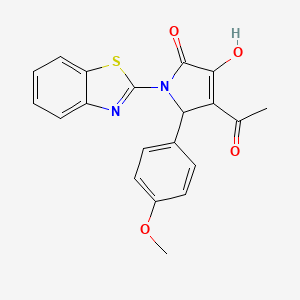

![6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907933.png)
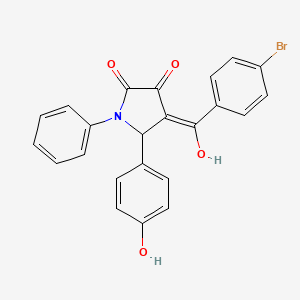
![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-buten-1-one](/img/structure/B3907943.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907955.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate](/img/structure/B3907962.png)
![4-[3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3907965.png)
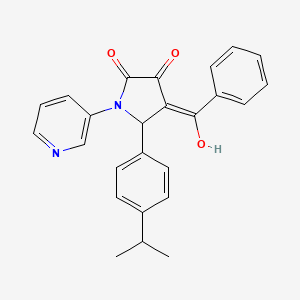
![methyl (2S,4S)-4-({3-[(4-fluorobenzoyl)amino]propanoyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3907982.png)

